Analytical Characterization and Physicochemical Implications of Methyl 2-(methylsulfanyl)pyridine-4-carboxylate in Medicinal Chemistry
Analytical Characterization and Physicochemical Implications of Methyl 2-(methylsulfanyl)pyridine-4-carboxylate in Medicinal Chemistry
Executive Summary
Methyl 2-(methylsulfanyl)pyridine-4-carboxylate (also known as methyl 2-(methylthio)isonicotinate) is a highly versatile heteroaromatic building block utilized extensively in modern drug discovery. For researchers engaged in medicinal chemistry, understanding the precise molecular weight and elemental formula of this compound is not merely a matter of record-keeping; it is the foundational step for downstream analytical tracking, metabolic profiling, and Fragment-Based Drug Discovery (FBDD). This whitepaper provides an in-depth technical analysis of its physicochemical properties, exact mass implications, and self-validating analytical methodologies.
Structural Identity and Molecular Composition
Methyl 2-(methylsulfanyl)pyridine-4-carboxylate (CAS: 74470-39-6) is defined by the molecular formula C8H9NO2S [1].
The molecular weight of 183.23 g/mol is distributed across three distinct functional domains, each contributing specific physicochemical properties to the overall scaffold:
-
The Isonicotinate Core: Provides structural rigidity, aromaticity, and a nitrogen hydrogen-bond acceptor (HBA).
-
The C4 Methyl Ester: Contributes to the oxygen count (C8H9NO2 S) and serves as a synthetic vector for hydrolysis or direct amidation during lead optimization.
-
The C2 Methylsulfanyl Group: Introduces the sulfur atom (C8H9NO2S ), increasing lipophilicity while providing a handle for nucleophilic aromatic substitution (SNAr) or controlled oxidation.
Quantitative Data Summary
To facilitate rapid reference for stoichiometric and analytical workflows, the core quantitative data is summarized below:
| Property | Value | Analytical & Synthetic Significance |
| Chemical Name | Methyl 2-(methylsulfanyl)pyridine-4-carboxylate | Standard IUPAC nomenclature |
| CAS Registry Number | 74470-39-6 | Unique chemical identifier |
| Molecular Formula | C8H9NO2S | Defines elemental composition[2] |
| Average Molecular Weight | 183.23 g/mol | Utilized for bulk stoichiometric calculations |
| Monoisotopic Exact Mass | 183.0354 Da | Target for High-Resolution Mass Spectrometry (HRMS) |
| [M+H]+ Ion (m/z) | 184.0427 m/z | Primary adduct in positive Electrospray Ionization (ESI+) |
| Heavy Atom Count | 12 | Correlates with molecular complexity and ligand efficiency |
| FBDD "Rule of 3" Status | Compliant | Ideal fragment (MW < 300 Da, HBD = 0, HBA = 3)[3] |
Strategic Utility in Fragment-Based Drug Discovery (FBDD)
In the context of FBDD, the molecular weight of 183.23 g/mol is highly strategic. According to the "Rule of Three" (RO3), ideal fragment hits should possess a molecular weight of less than 300 Daltons to ensure optimal binding efficiency, high aqueous solubility, and low steric hindrance[3].
Because its mass is well below the 300 Da threshold, Methyl 2-(methylsulfanyl)pyridine-4-carboxylate provides ample "molecular real estate." Medicinal chemists can iteratively grow or link this fragment—via the ester or thioether vectors—without prematurely exceeding the Lipinski "Rule of Five" limits (MW < 500 Da) during the hit-to-lead optimization phase[4][5].
Physicochemical Properties & Exact Mass Profiling
While the average molecular weight (183.23 g/mol ) is used for benchtop synthesis, biological assays and Drug Metabolism and Pharmacokinetics (DMPK) profiling rely exclusively on the monoisotopic exact mass (183.0354 Da) .
The Causality of Exact Mass Tracking: Why is sub-ppm mass accuracy critical for this specific formula? The methylsulfanyl ether is highly susceptible to hepatic oxidation by cytochrome P450 enzymes (e.g., CYP3A4). In vivo, the parent mass rapidly shifts as the sulfur atom oxidizes to the corresponding sulfoxide (+15.9949 Da) and sulfone (+31.9898 Da). To confidently differentiate the unoxidized parent compound from its isobaric biological matrix interferences and accurately track these specific oxidative metabolites, high-resolution exact mass profiling is mandatory.
Experimental Protocol: Self-Validating HRMS Characterization
To verify the formula (C8H9NO2S) and exact mass, laboratories must employ a self-validating High-Resolution LC-MS/MS protocol. This methodology ensures that the analytical system validates its own performance before confirming the identity of the target compound.
Step 1: System Suitability and Calibration (Trust Verification)
-
Action: Inject a known calibration standard (e.g., reserpine or caffeine) prior to the sample.
-
Causality: This establishes a baseline of trust, verifying that the Time-of-Flight (TOF) or Orbitrap mass spectrometer achieves < 2 ppm mass accuracy. Any subsequent mass deviation in the sample can then be confidently attributed to the molecule itself, not instrument drift.
Step 2: Matrix Blank Analysis
-
Action: Run a blank injection (50:50 Water:Acetonitrile with 0.1% Formic Acid).
-
Causality: Confirms the absence of background contamination, carryover, or isobaric ghost peaks at the target extraction window of 184.0427 m/z.
Step 3: Chromatographic Separation
-
Action: Inject the sample onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a gradient of 5% to 95% Acetonitrile (0.1% Formic Acid) over 3 minutes.
-
Causality: The gradient ensures the moderately lipophilic pyridine derivative is retained and separated from polar void-volume suppressors, maximizing ionization efficiency.
Step 4: ESI+ Acquisition and Isotopic Validation
-
Action: Acquire data in positive Electrospray Ionization (ESI+) mode. Extract the [M+H]+ chromatogram at 184.0427 m/z .
-
Critical Self-Validation: Do not rely solely on the monoisotopic mass. The formula C8H9NO2S contains one sulfur atom. Sulfur has a stable heavy isotope (³⁴S) with a natural abundance of approximately 4.25%. The protocol must confirm the presence of an A+2 peak at 186.0385 m/z with an intensity of ~4.5-5.0% relative to the parent peak (accounting for ³⁴S, ¹⁸O, and ¹³C contributions). This isotopic signature physically validates the presence of sulfur, proving the elemental formula beyond a simple mass match.
Synthesis and Derivatization Workflow
The following diagram maps the logical progression from starting material to the target compound (MW: 183.23 Da), branching into its analytical verification and downstream applications in FBDD.
Fig 1. Synthesis, analytical verification, and FBDD optimization workflow for the target scaffold.
References
-
PharmaFeatures. "Fragment-Based Drug Discovery: A Comprehensive Overview". PharmaFeatures. Available at:[Link][3]
-
Wikipedia. "Fragment-based lead discovery". Wikimedia Foundation. Available at: [Link][4]
-
National Institutes of Health (NIH). "Fragment-based drug discovery: A graphical review". PMC. Available at:[Link][5]
Sources
- 1. 74470-39-6|Methyl 2-(methylthio)isonicotinate|BLD Pharm [bldpharm.com]
- 2. 4-Pyridinecarboxylic acid, 2-(methylthio)-, methyl ester | 74470-39-6 [m.chemicalbook.com]
- 3. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 4. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 5. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
